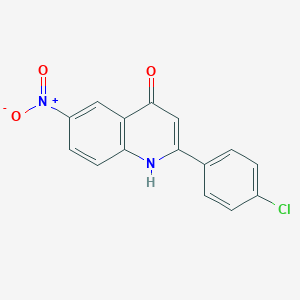

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is a heterocyclic aromatic compound that contains both a quinoline and a phenyl group

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target various enzymes and receptors . The role of these targets is to mediate the biological and pharmacological activities of the compound.

Mode of Action

It is suggested that similar compounds may inhibit spore germination with preventative action

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these pathways could potentially include a reduction in inflammation and other related symptoms.

Pharmacokinetics

A similar compound has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to show significant inflammation inhibition

Action Environment

Similar compounds have been reported to be persistent in the environment . This suggests that environmental factors could potentially influence the action and efficacy of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol typically involves the nitration of 2-(4-Chlorophenyl)quinolin-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and ensure consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol:

Scientific Research Applications

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol has applications spanning across chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, investigated as a potential antimicrobial and anticancer agent, explored for potential therapeutic effects, and utilized in developing materials with specific electronic properties.

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), which can inhibit neurotransmitter release and affect neuronal signaling and behavior. Studies show it can inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching in animal models, suggesting it could help manage stimulant-induced behaviors. Compounds structurally related to 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol exhibit antimicrobial properties, suggesting potential applications in treating infections.

Quinoline Derivatives in Research

Thiazole-incorporated quinoline derivatives have been developed for anticancer activities . For instance, reacting 2-quinolone thiosemicarbazone derivatives with 2-bromoacetophenones can yield phenylthiazole-incorporated quinoline derivatives . Some compounds have demonstrated remarkable activity against colon carcinoma and lung cancer cell lines .

Other Relevant Information

- A domino aldol-S<sub>N</sub>Ar-dehydration strategy has been used to fuse six-membered cyclic amides onto aromatic substrates .

- Substituted 6-nitroquinolin-4-ol derivatives can be created through cyclization .

- A novel technique for synthesizing C-3 nitro derivatives of 4-quinolones involves regioselective C(sp<sup>2</sup>)-H bond functionalization using tert-butyl nitrite as a nitrating agent in the presence of TEMPO .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenyl)-6-nitroquinolin-4-ol

- 2-(4-Methylphenyl)-6-nitroquinolin-4-ol

- 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Uniqueness

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s electrophilic and nucleophilic substitution reactions, making it distinct from its analogs .

Actividad Biológica

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorophenyl group and a nitro group, which contribute to its unique biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes, and inhibiting enzymes involved in cellular metabolism. This mechanism underlies its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results against lung adenocarcinoma (A549) and colon cancer (HCT-116) cell lines. The results are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| HCT-116 (wild type) | 20 |

| HCT-116 (p53 null) | 25 |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of specific signaling cascades .

Study on Anticancer Mechanism

A study focused on the effect of this compound on A549 cells revealed that the compound downregulates POLD4 expression, which is linked to enhanced sensitivity to the drug. This suggests a possible mechanism through which the compound exerts its anticancer effects by influencing key regulatory proteins involved in DNA repair and cell cycle regulation .

Immunomodulatory Effects

In addition to direct antimicrobial and anticancer activities, this compound has also been investigated for its immunomodulatory effects. It has been shown to stimulate cytokine production in human peripheral blood mononuclear cells (PBMCs), indicating potential use as an adjuvant in immunotherapy .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYNHHKVGXWFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.